molecular formula C28H20N2O4 B11674026 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

Cat. No.: B11674026
M. Wt: 448.5 g/mol
InChI Key: HSRFFTWXDYLKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an amine to form the isoindole core. This intermediate is then reacted with 4-(4-methylphenoxy)aniline under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide involves its interaction with specific molecular targets. The isoindole core can bind to proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide apart from these similar compounds is its specific substitution pattern. The presence of the 4-methylphenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

InChI

InChI=1S/C28H20N2O4/c1-18-6-14-22(15-7-18)34-23-16-10-20(11-17-23)29-26(31)19-8-12-21(13-9-19)30-27(32)24-4-2-3-5-25(24)28(30)33/h2-17H,1H3,(H,29,31)

InChI Key

HSRFFTWXDYLKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.